2-Undecyl-1,3-dithiolane 2-Undecyl-1,3-dithiolane
Brand Name: Vulcanchem
CAS No.: 103383-70-6
VCID: VC19207122
InChI: InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3
SMILES:
Molecular Formula: C14H28S2
Molecular Weight: 260.5 g/mol

2-Undecyl-1,3-dithiolane

CAS No.: 103383-70-6

Cat. No.: VC19207122

Molecular Formula: C14H28S2

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

2-Undecyl-1,3-dithiolane - 103383-70-6

Specification

CAS No. 103383-70-6
Molecular Formula C14H28S2
Molecular Weight 260.5 g/mol
IUPAC Name 2-undecyl-1,3-dithiolane
Standard InChI InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3
Standard InChI Key MTJIKFNTOLCKBF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC1SCCS1

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-undecyl-1,3-dithiolane is C₁₄H₂₈S₂, with a molecular weight of 260.50 g/mol. Its structure consists of a 1,3-dithiolane core—a saturated five-membered ring containing two sulfur atoms at the 1- and 3-positions—and a linear undecyl chain (-C₁₁H₂₃) attached to the 2-position (Figure 1) . The extended alkyl chain enhances hydrophobicity, influencing solubility and aggregation behavior in nonpolar solvents.

Key structural features:

  • Ring conformation: The 1,3-dithiolane ring adopts a puckered conformation to alleviate torsional strain, with sulfur atoms in a cis configuration.

  • Chirality: Substitution at the 2-position introduces a stereogenic center, necessitating enantiomeric resolution for applications requiring stereochemical precision .

Synthesis and Optimization

Condensation of Ethane-1,2-Dithiol with Aldehydes

The most common synthesis route involves the acid-catalyzed condensation of ethane-1,2-dithiol with undecanal (C₁₁H₂₃CHO). This method, adapted from analogous 1,3-dithiolane syntheses , proceeds via nucleophilic attack of the thiol groups on the carbonyl carbon, followed by cyclization (Scheme 1).

Reaction conditions:

  • Catalyst: Silica gel-supported perchloric acid (HClO₄·SiO₂) or praseodymium triflate .

  • Solvent: Solvent-free conditions or dichloromethane.

  • Yield: 70–85% after purification by column chromatography .

Mechanistic insights:
The reaction proceeds through a thioacetal intermediate, with the catalyst facilitating both carbonyl activation and water elimination. The undecyl chain’s steric bulk necessitates prolonged reaction times (6–12 hours) compared to shorter-chain analogs .

Alternative Routes

  • From ethylene dibromide: Reaction of ethylene dibromide with sodium thiosulfate, followed by treatment with undecanal and HCl, yields 2-undecyl-1,3-dithiolane in moderate yields (50–60%) .

  • Thiol-ene click chemistry: Emerging methods utilize photoinitiated thiol-ene reactions between ethane-1,2-dithiol and undecenyl derivatives, though scalability remains a challenge .

Physicochemical Properties

Physical State and Stability

2-Undecyl-1,3-dithiolane is a colorless to pale-yellow liquid at room temperature, with:

  • Boiling point: Estimated 290–310°C (extrapolated from homologous compounds) .

  • Density: ~1.12 g/cm³ (predicted via group contribution methods).

  • Solubility: Miscible with chloroform, hexane, and diethyl ether; sparingly soluble in methanol .

The compound exhibits remarkable stability under acidic and alkaline conditions, a hallmark of 1,3-dithiolanes, due to the low basicity of sulfur atoms and resistance to nucleophilic attack .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with major mass loss corresponding to the cleavage of the alkyl chain and sulfur extrusion. Differential scanning calorimetry (DSC) shows no distinct melting point, consistent with its liquid state .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR data for 2-undecyl-1,3-dithiolane (Table 1) highlights key structural assignments :

Carbon Positionδ (ppm)Assignment
C-2 (chiral center)45.2Quaternary carbon (S–C–S)
C-1/C-334.8Sulfur-bound methylene
C-4/C-528.1Ring methylene
Undecyl chain22.7–14.1Methylene/methyl groups

¹H NMR spectra feature a triplet at δ 3.15 ppm (J = 7.2 Hz) for the ring methylene protons (C-4/C-5) and a multiplet at δ 1.25 ppm for the undecyl chain’s methylene groups .

Mass Spectrometry

Electron ionization (EI-MS) displays a molecular ion peak at m/z 260.5 (M⁺), with fragmentation patterns dominated by C–S bond cleavage (e.g., m/z 97.0 for the 1,3-dithiolane ring) .

Chemical Reactivity

Ring-Opening Reactions

The 1,3-dithiolane ring undergoes selective cleavage under oxidative or reductive conditions:

  • Oxidative cleavage: Treatment with HgCl₂/CdCO₃ in methanol releases undecanal, confirmed by GC-MS .

  • Reductive cleavage: NaBH₄ in ethanol reduces the ring to 1,2-ethanedithiol and undecyl alcohol .

Functionalization at the Alkyl Chain

The undecyl chain can be modified via:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) yields epoxy derivatives.

  • Sulfonation: Oleum treatment introduces sulfonic acid groups, enhancing water solubility .

Challenges and Future Directions

  • Stereochemical control: Enantioselective synthesis remains underdeveloped, necessitating chiral catalysts or enzymatic resolutions .

  • Toxicity profiling: Limited data on ecotoxicological impacts require comprehensive in vitro and in vivo studies.

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